

# An In-depth Technical Guide to the Chemical Properties of Benzyl 2-Aminopropanoate

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## Compound of Interest

Compound Name: *benzyl 2-aminopropanoate*

Cat. No.: *B8808450*

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## Introduction

**Benzyl 2-aminopropanoate**, also known as alanine benzyl ester, is a crucial chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel pharmaceuticals. As a derivative of the naturally occurring amino acid L-alanine, it provides a versatile scaffold for the introduction of a protected amino acid moiety into complex molecules. The benzyl ester functionality serves as a temporary protecting group for the carboxylic acid, allowing for selective reactions at the amino group. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **benzyl 2-aminopropanoate**, with a focus on providing practical information for laboratory applications.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **benzyl 2-aminopropanoate** and its common salt form, **benzyl 2-aminopropanoate** hydrochloride, is presented in Table 1. It is important to note that much of the available literature data pertains to the hydrochloride salt due to its enhanced stability and crystalline nature, making it easier to handle and purify compared to the free base, which is often an oil.

Table 1: Chemical and Physical Properties of **Benzyl 2-Aminopropanoate** and its Hydrochloride Salt

Property	Benzyl 2-Aminopropanoate (Free Base)	Benzyl 2-Aminopropanoate Hydrochloride
IUPAC Name	benzyl 2-aminopropanoate	benzyl 2-aminopropanoate;hydrochloride[1]
Synonyms	Alanine benzyl ester, L-Alanine benzyl ester	H-Ala-OBzl·HCl, Benzyl L-alaninate hydrochloride
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>	C <sub>10</sub> H <sub>14</sub> ClNO <sub>2</sub> [1]
Molecular Weight	179.22 g/mol	215.67 g/mol [1]
Appearance	Colorless to pale yellow oil (predicted)	White to off-white crystalline powder[2]
Melting Point	Not available	140-142 °C ((S)-form)
Boiling Point	Not available	256.5 °C at 760 mmHg ((S)-form)
Solubility	Soluble in organic solvents (e.g., DCM, EtOAc)	Soluble in DMSO, Methanol, Water[2]
pKa (of -NH <sub>3</sub> <sup>+</sup> )	~7.5 - 8.0 (estimated)	Not applicable

Note: Some physical properties are for the (S)-enantiomer.

## Experimental Protocols

### Synthesis of Benzyl 2-Aminopropanoate Hydrochloride

The most common method for the synthesis of **benzyl 2-aminopropanoate** is through the direct esterification of L-alanine with benzyl alcohol in the presence of an acid catalyst, which also facilitates the formation of the hydrochloride salt.

Materials:

- L-Alanine

- Benzyl alcohol
- Thionyl chloride (SOCl<sub>2</sub>) or Hydrogen chloride (HCl) gas
- Toluene or another suitable azeotropic solvent
- Diethyl ether or other suitable non-polar solvent for precipitation

#### Procedure:

- A suspension of L-alanine (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
- Benzyl alcohol (1.5 - 2.0 eq) is added to the suspension.
- The mixture is heated to reflux, and thionyl chloride (1.1 eq) is added dropwise. Alternatively, dry HCl gas can be bubbled through the reaction mixture.
- The reaction is refluxed for several hours, with the water generated being removed azeotropically via the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The product is precipitated by the addition of diethyl ether.
- The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield **benzyl 2-aminopropanoate** hydrochloride.

## Preparation of Benzyl 2-Aminopropanoate (Free Base) from its Hydrochloride Salt

The free base can be obtained from the hydrochloride salt by neutralization with a suitable base.

#### Materials:

- **Benzyl 2-aminopropanoate** hydrochloride

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution or other mild base
- Dichloromethane (DCM) or other suitable organic solvent
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Brine (saturated aqueous  $\text{NaCl}$  solution)

Procedure:

- **Benzyl 2-aminopropanoate** hydrochloride is dissolved in water and cooled in an ice bath.
- A saturated aqueous solution of sodium bicarbonate is added slowly with stirring until the pH of the aqueous layer is approximately 8-9.
- The aqueous layer is extracted three times with dichloromethane.
- The combined organic layers are washed with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield **benzyl 2-aminopropanoate** as an oil.

## Spectral Data

Obtaining high-quality spectral data for the free base of **benzyl 2-aminopropanoate** can be challenging due to its oily nature. The following are predicted and representative spectra based on the analysis of closely related compounds.

### $^1\text{H}$ NMR Spectroscopy

A predicted  $^1\text{H}$  NMR spectrum of **benzyl 2-aminopropanoate** in  $\text{CDCl}_3$  would show the following characteristic peaks:

- $\delta \sim 7.35$  ppm (m, 5H): Aromatic protons of the benzyl group.
- $\delta \sim 5.15$  ppm (s, 2H): Methylene protons ( $-\text{CH}_2-$ ) of the benzyl group.
- $\delta \sim 3.70$  ppm (q, 1H): Methine proton ( $\alpha$ -proton) of the alanine moiety.

- $\delta \sim 1.60$  ppm (br s, 2H): Amine protons ( $-\text{NH}_2$ ).
- $\delta \sim 1.40$  ppm (d, 3H): Methyl protons ( $-\text{CH}_3$ ) of the alanine moiety.

## $^{13}\text{C}$ NMR Spectroscopy

A predicted  $^{13}\text{C}$  NMR spectrum of **benzyl 2-aminopropanoate** in  $\text{CDCl}_3$  would exhibit the following signals:

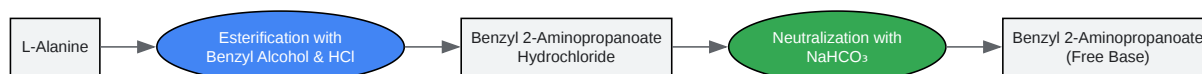
- $\delta \sim 175$  ppm: Carbonyl carbon of the ester.
- $\delta \sim 136$  ppm: Quaternary aromatic carbon of the benzyl group.
- $\delta \sim 128.5$  ppm,  $\sim 128.2$  ppm,  $\sim 128.0$  ppm: Aromatic CH carbons of the benzyl group.
- $\delta \sim 67$  ppm: Methylene carbon ( $-\text{CH}_2-$ ) of the benzyl group.
- $\delta \sim 50$  ppm: Methine carbon ( $\alpha$ -carbon) of the alanine moiety.
- $\delta \sim 18$  ppm: Methyl carbon ( $-\text{CH}_3$ ) of the alanine moiety.

## Infrared (IR) Spectroscopy

The IR spectrum of **benzyl 2-aminopropanoate** would be expected to show the following characteristic absorption bands:

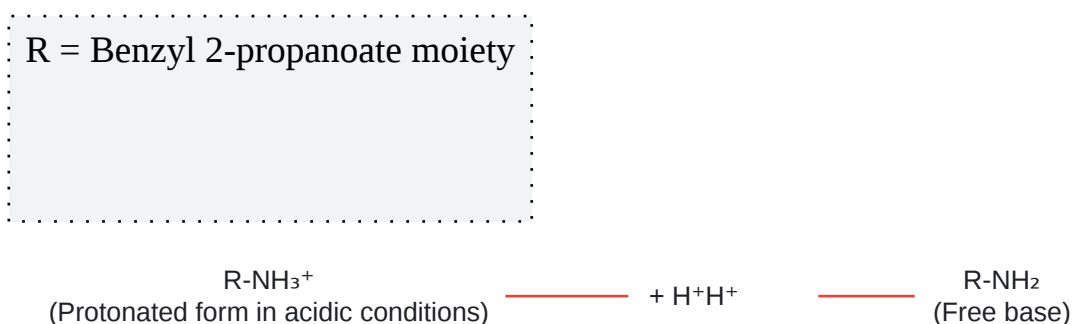
- $\sim 3380\text{--}3300\text{ cm}^{-1}$  (w, br): N-H stretching vibrations of the primary amine.
- $\sim 3030\text{ cm}^{-1}$  (w): Aromatic C-H stretching.
- $\sim 2980\text{--}2850\text{ cm}^{-1}$  (m): Aliphatic C-H stretching.
- $\sim 1735\text{ cm}^{-1}$  (s): C=O stretching vibration of the ester.
- $\sim 1600, 1495, 1455\text{ cm}^{-1}$  (w-m): C=C stretching vibrations of the aromatic ring.
- $\sim 1215\text{ cm}^{-1}$  (s): C-O stretching vibration of the ester.

## Visualizations



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Caption: Synthesis workflow for **benzyl 2-aminopropanoate**.



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Caption: Acid-base equilibrium of **benzyl 2-aminopropanoate**.

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## References

- 1. Benzyl 2-aminopropanoate hydrochloride | C<sub>10</sub>H<sub>14</sub>ClNO<sub>2</sub> | CID 12210891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
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